2,3-Dibromophenylboronic acid

Descripción general

Descripción

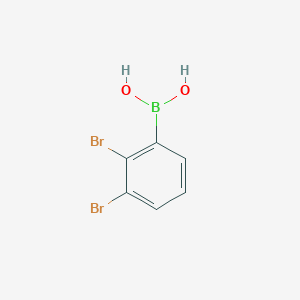

2,3-Dibromophenylboronic acid is a chemical compound with the molecular formula C6H5BBr2O2 and a molecular weight of 279.72 . It is a solid substance .

Molecular Structure Analysis

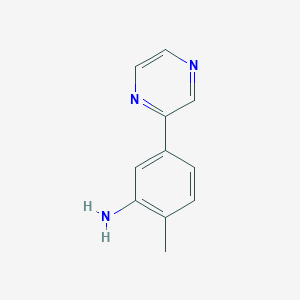

The molecular structure of 2,3-Dibromophenylboronic acid is represented by the InChI code1S/C6H5BBr2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H . This indicates that the compound consists of a phenyl ring (C6H5) with two bromine atoms (Br2) and a boronic acid group (BO2). Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dibromophenylboronic acid are not detailed in the search results, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with aryl or vinyl halides or triflates in the presence of a base and a palladium catalyst to form the coupled product .Physical And Chemical Properties Analysis

2,3-Dibromophenylboronic acid is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Sensing Applications

2,3-Dibromophenylboronic acid: is utilized in the development of sensors due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal in both homogeneous assays and heterogeneous detection systems. The compound’s specificity for diols is particularly beneficial in the detection of sugars, which is crucial for glucose monitoring in diabetes management .

Medical Therapeutics

In the realm of medicinal chemistry, boronic acids, including derivatives like 2,3-Dibromophenylboronic acid , are explored for their potential in creating new drugs. They have been investigated for their role in cancer therapy, particularly as boron carriers in neutron capture therapy . Their interaction with various biomolecules can lead to the development of novel therapeutic agents.

Environmental Science

2,3-Dibromophenylboronic acid: is instrumental in environmental science for the synthesis of selective materials that can enrich cis-diol-containing molecules . These materials are used for the separation and detection of environmental contaminants, contributing to pollution control and environmental monitoring efforts.

Materials Science

In materials science, 2,3-Dibromophenylboronic acid serves as a building block for creating functional materials. Its boronic acid group can interact with other molecules to form polymers and composites with unique properties, useful in various applications ranging from smart materials to biomedical devices .

Analytical Chemistry

The compound is employed in analytical chemistry for the development of chromatographic methods and as a reagent in various analytical procedures. Its ability to form reversible complexes with polyols is exploited for the selective separation and detection of analytes .

Biochemistry

2,3-Dibromophenylboronic acid: has applications in biochemistry, particularly in the study of enzyme mechanisms and substrate specificity. It can mimic the transition states of glycolysis reactions, providing insights into enzymatic pathways and potential drug targets .

Pharmacology

In pharmacology, 2,3-Dibromophenylboronic acid and its derivatives are studied for their interactions with active ingredients in traditional medicine, particularly those with diphenol structures. This research aims to improve the bioavailability and efficacy of pharmacological compounds .

Drug Delivery Systems

Lastly, the compound’s unique properties are being researched for use in drug delivery systems. Its ability to form esters with biological molecules can be harnessed to create targeted delivery mechanisms, potentially leading to more effective treatments with fewer side effects .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dibromophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

2,3-Dibromophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group in 2,3-Dibromophenylboronic acid transfers to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2,3-Dibromophenylboronic acid plays a crucial role, is part of a larger biochemical pathway involving the synthesis of larger biomolecules from smaller ones . This process, known as anabolism, is often endergonic and absorbs energy .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its physical form and purity .

Result of Action

The molecular and cellular effects of 2,3-Dibromophenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2,3-Dibromophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is involved, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability and reactivity may be affected by the pH of the environment .

Propiedades

IUPAC Name |

(2,3-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQFBQJMDTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)